molecular formula C10H9N3O3 B2887751 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016755-41-1

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2887751
CAS No.: 1016755-41-1
M. Wt: 219.2
InChI Key: RCXFDMQIMKOVCS-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 1039933-90-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, while the benzodioxin system contributes electron-rich aromaticity and conformational rigidity. This compound has been synthesized via multi-step reactions, starting from 1,4-benzodioxane-6-amine and involving nucleophilic substitutions to introduce the oxadiazole ring . Spectral characterization (IR, $^1$H-NMR, EI-MS) confirms the presence of the oxadiazol-2-amine group, with NH stretching vibrations at ~3294 cm$^{-1}$ and aromatic C-O-C signals near 1124 cm$^{-1}$ . Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}2\text{O}3 $, with a molecular weight of 218.21 g/mol .

The compound’s biological relevance stems from the oxadiazole moiety, which is known to engage in hydrogen bonding with enzyme active sites, as demonstrated in molecular docking studies with glycogen synthase kinase 3β (GSK-3β) .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFDMQIMKOVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Key References
This compound $ \text{C}{11}\text{H}{10}\text{N}2\text{O}3 $ Benzodioxin, oxadiazol-2-amine Antibacterial, low cytotoxicity
5-Phenyl-1,3,4-oxadiazol-2-amine $ \text{C}8\text{H}7\text{N}_3\text{O} $ Phenyl, oxadiazol-2-amine Not reported (structural analogue)
4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiazol-2-ylamine $ \text{C}{11}\text{H}{10}\text{N}2\text{O}2\text{S} $ Benzodioxin, thiazol-2-amine Not reported
5-(p-Tolyl)-1,3,4-oxadiazol-2-amine $ \text{C}9\text{H}9\text{N}_3\text{O} $ p-Tolyl, oxadiazol-2-amine Antimicrobial (IR data available)
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine $ \text{C}{15}\text{H}{12}\text{N}4\text{O}4 $ Nitrophenyl, methoxyphenyl GSK-3β inhibition (in silico)

Key Comparative Insights

Bioactivity :

  • The benzodioxin-linked oxadiazol-2-amine exhibits potent antibacterial activity (MIC values < 10 µg/mL against S. aureus and E. coli), outperforming simpler phenyl-substituted analogues like 5-phenyl-1,3,4-oxadiazol-2-amine, which lack the benzodioxin group’s electron-donating effects .
  • Replacement of the oxadiazole ring with a thiazole (e.g., QB-3799) abolishes hydrogen-bonding capacity, reducing predicted enzyme-binding affinity .

Hydrogen-Bonding Interactions :

  • The 1,3,4-oxadiazol-2-amine moiety forms dual hydrogen bonds with enzyme active sites (e.g., Tyr134 and Val135 in GSK-3β), a feature absent in thiadiazole or thiazole derivatives .

Cytotoxicity :

  • Hemolytic activity assays show that the benzodioxin-oxadiazol-2-amine derivative has <10% hemolysis at 50 µg/mL , indicating lower toxicity compared to 5-(p-tolyl)-1,3,4-oxadiazol-2-amine derivatives, which exhibit moderate cytotoxicity .

Synthetic Complexity :

  • The benzodioxin-oxadiazol-2-amine requires dynamic pH control during synthesis, whereas phenyl analogues are synthesized via simpler nucleophilic substitutions .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate reagents to form the oxadiazole ring. The synthetic pathway typically follows these steps:

  • Formation of the Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin.
  • Oxadiazole Formation : Reacting with hydrazine derivatives or other nitrogen sources under acidic or basic conditions.

Biological Activity

The biological activity of this compound has been investigated primarily for its enzyme inhibitory properties and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with the oxadiazole moiety exhibit significant inhibition against various enzymes. For instance:

  • α-glucosidase Inhibition : Compounds similar to this compound have shown promising results in inhibiting α-glucosidase activity with IC50 values comparable to standard drugs like acarbose .
CompoundIC50 (μg/ml)Standard (Acarbose)
Compound A40.0034.71
Compound B46.0134.72

Antidiabetic Activity

In vivo studies using models such as Drosophila melanogaster demonstrated that derivatives of this compound could lower glucose levels effectively but with varying efficacy compared to established antidiabetic agents .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of benzodioxane derivatives against neurodegenerative diseases . The results indicated that these compounds could modulate neurochemical pathways beneficially.
  • Hemoglobin Modulation : Another investigation identified small molecules derived from benzodioxane structures that increased hemoglobin's oxygen affinity significantly . This suggests potential applications in treating conditions like sickle cell disease.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Binding : The oxadiazole ring may facilitate binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

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